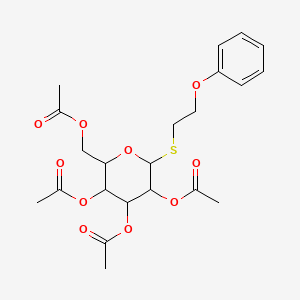![molecular formula C19H22N2O3 B3933308 N-[(1R)-1-benzyl-2-hydroxyethyl]-3-(propionylamino)benzamide](/img/structure/B3933308.png)
N-[(1R)-1-benzyl-2-hydroxyethyl]-3-(propionylamino)benzamide
Overview
Description
N-[(1R)-1-benzyl-2-hydroxyethyl]-3-(propionylamino)benzamide, commonly known as BPHA, is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been extensively studied in the field of medicinal chemistry for its potential therapeutic applications. BPHA has been shown to possess a wide range of biological activities that make it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of BPHA is not fully understood. However, it has been proposed that BPHA exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins, while HDAC is an enzyme that regulates gene expression. Inhibition of these enzymes by BPHA leads to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
BPHA has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. BPHA has also been shown to inhibit tumor growth in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. In addition, BPHA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using BPHA in lab experiments is its wide range of biological activities. It can be used in various assays to investigate its effects on inflammation, pain, tumor growth, and cognitive function. Another advantage is its synthetic nature, which allows for easy modification of its chemical structure to improve its biological properties. However, one of the limitations of using BPHA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of BPHA. One direction is the development of more efficient synthesis methods to improve the yield of BPHA. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, the use of BPHA as a diagnostic tool for cancer should be further explored. Finally, the development of more water-soluble derivatives of BPHA could improve its potential as a therapeutic agent.
Scientific Research Applications
BPHA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and antitumor activities. BPHA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, BPHA has been studied for its potential use as a diagnostic tool for cancer.
properties
IUPAC Name |
N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-18(23)20-16-10-6-9-15(12-16)19(24)21-17(13-22)11-14-7-4-3-5-8-14/h3-10,12,17,22H,2,11,13H2,1H3,(H,20,23)(H,21,24)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXCGKYWMOLERO-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC(CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N[C@H](CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-fluorobenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3933234.png)
![4-{4-ethyl-6-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B3933235.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3933254.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3933261.png)
![N-[6-tert-butyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B3933274.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3933287.png)
![ethyl 4-(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)-1-piperazinecarboxylate](/img/structure/B3933289.png)
![2-(benzylthio)-N-bicyclo[2.2.1]hept-2-ylpropanamide](/img/structure/B3933298.png)


![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-fluorobenzamide](/img/structure/B3933321.png)
![2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-propionylimidazolidine](/img/structure/B3933337.png)